N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide
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Overview
Description
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core linked to a pyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Synthesis of the pyridine derivative: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Coupling reactions: The pyrazole and pyridine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the quinoxaline core: This can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Final coupling: The quinoxaline core is then coupled with the pyrazole-pyridine intermediate using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline-2-carboxylic acid derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide exerts its effects involves binding to specific molecular targets, such as protein kinases. This binding can inhibit the activity of these enzymes, leading to downstream effects on cellular signaling pathways. The exact molecular interactions and pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar pyrazole and pyridine structure but differs in the quinoxaline core.
Hydrazine-coupled pyrazole derivatives: These compounds also feature a pyrazole moiety and are studied for their pharmacological activities.
Uniqueness
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)quinoxaline-2-carboxamide is unique due to its specific combination of a quinoxaline core with pyrazole and pyridine moieties
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-25-18(6-7-23-25)14-8-13(9-20-11-14)10-22-19(26)17-12-21-15-4-2-3-5-16(15)24-17/h2-9,11-12H,10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINRMBCGYACLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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